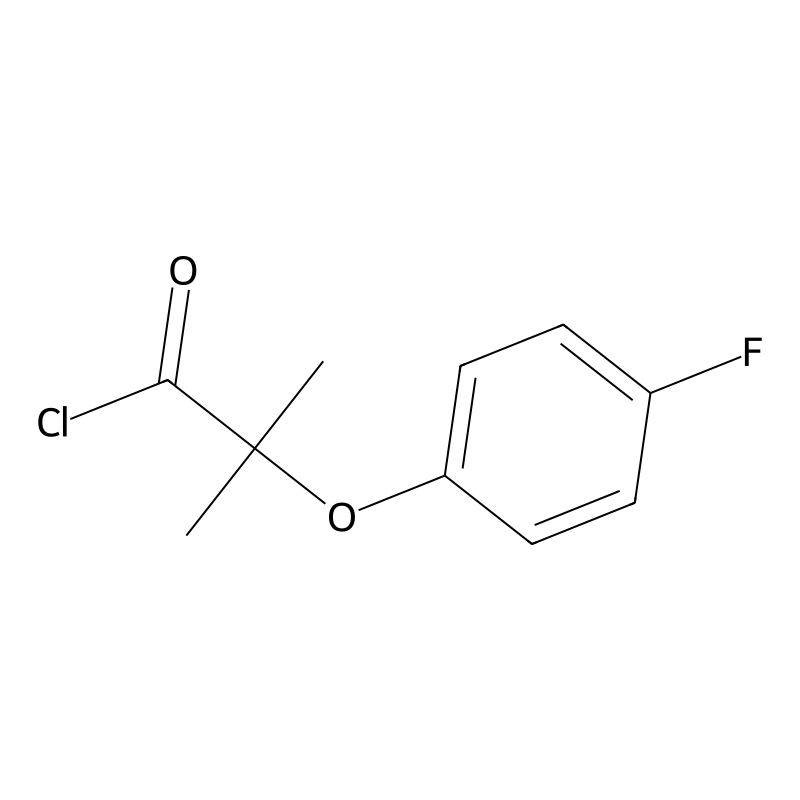

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Organic synthesis: The presence of an acyl chloride group (-COCl) suggests a role as a reactive intermediate in organic synthesis. Acyl chlorides are commonly used as acylating agents, introducing an acyl group (RCO-) onto other molecules. This can be useful for creating new pharmaceuticals, polymers, or other organic compounds.

- Proteomics research: Some commercial suppliers list 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride as a product for proteomics research [, ]. Proteomics is the study of proteins within a cell, organism, or tissue. However, the specific application in proteomics research is not currently documented.

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of approximately 216.64 g/mol. It features a fluorophenoxy group attached to a methylpropanoyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound is characterized by its unique properties, including a boiling point of around 302.1 °C and a density of approximately 1.4 g/cm³ .

- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

- Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid.

- Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions, introducing the acyl group into aromatic systems.

While specific biological activities for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include:

- Antimicrobial Activity: Related compounds have shown effectiveness against various bacterial strains.

- Antitumor Activity: Some derivatives have been investigated for their potential in cancer treatment.

The fluorine atom in the structure may enhance lipophilicity and biological activity, making it a candidate for further pharmacological studies .

The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride can be achieved through several methods:

- From 4-Fluorophenol:

- Reacting 4-fluorophenol with thionyl chloride or oxalyl chloride to form the corresponding phenoxyacyl chloride.

- Subsequent reaction with isobutyryl chloride yields the target compound.

- Via Friedel-Crafts Acylation:

- Using 4-fluorophenol and isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to facilitate acylation.

- Direct Chlorination:

The primary applications of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride include:

- Intermediate in Drug Synthesis: Utilized in the synthesis of pharmaceutical compounds due to its reactive acyl chloride functionality.

- Agrochemical Development: Employed in developing herbicides and pesticides.

- Proteomics Research: Used as a reagent for labeling proteins and studying biological interactions .

Interaction studies involving 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride focus on its reactivity with various nucleophiles and its role in biochemical pathways. These studies are crucial for understanding its potential applications in drug development and its interactions with biological macromolecules.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, each exhibiting unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C₁₀H₁₀Cl₂O₂ | Similar structure; different halogen |

| 3-(4-Fluorophenyl)-2-methylpropionyl chloride | C₉H₈ClF | Positioning of functional groups |

| 2-(4-Bromophenoxy)-2-methylpropanoyl chloride | C₁₀H₁₀BrClO | Bromine substitution |

These compounds highlight the uniqueness of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride through variations in halogen substitution and structural positioning, which can significantly impact their chemical behavior and biological activity .

Nucleophilic Acyl Substitution Strategies in Precursor Functionalization

Nucleophilic acyl substitution remains the most direct route for synthesizing 2-(4-fluorophenoxy)-2-methylpropanoyl chloride. This method typically involves converting the corresponding carboxylic acid, 2-(4-fluorophenoxy)-2-methylpropanoic acid, into its acid chloride derivative. Reagents such as thionyl chloride ($$ \text{SOCl}2 $$), oxalyl chloride ($$(\text{COCl})2$$), and triphosgene ($$ \text{C}3\text{Cl}6\text{O}_3 $$) are employed to activate the carboxyl group.

A notable protocol from recent patents utilizes triphosgene in dichloromethane with triphenylphosphine ($$ \text{PPh}3 $$) and triethylamine ($$ \text{Et}3\text{N} $$) under nitrogen at 0–5°C. This method achieves near-quantitative yields (97.8%) by generating a reactive $$ \text{PPh}3\text{Cl}2 $$ intermediate, which facilitates chloride displacement. The reaction mechanism proceeds via a two-step process:

- Activation:

$$

\text{PPh}3 + \text{C}3\text{Cl}6\text{O}3 \rightarrow \text{PPh}3\text{Cl}2 + \text{COCl}_2 + \text{other byproducts}

$$ - Substitution:

$$

\text{RCOOH} + \text{PPh}3\text{Cl}2 \rightarrow \text{RCOCl} + \text{PPh}_3\text{O} + \text{HCl}

$$

Comparative studies of acylating agents (Table 1) highlight triphosgene’s superiority in sterically hindered systems due to its milder conditions and reduced side reactions.

Table 1: Performance of Acyl Chloride Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thionyl chloride | Toluene | 80 | 82 |

| Oxalyl chloride | DCM | 25 | 88 |

| Triphosgene | DCM/$$ \text{PPh}_3 $$ | 0–5 | 97.8 |

Friedel-Crafts Acylation Approaches for Aromatic Ether Derivatives

Friedel-Crafts acylation is pivotal for introducing the 4-fluorophenoxy moiety into the propanoyl chloride framework. While traditional Friedel-Crafts reactions target electrophilic aromatic substitution, modern adaptations leverage pre-functionalized aromatic ethers. For instance, 4-fluoroacetophenone—a key intermediate—is synthesized via aluminum chloride ($$ \text{AlCl}_3 $$)-catalyzed acylation of fluorobenzene with acetyl chloride.

Recent patents describe a Wittig-Horner variant to construct the carbon skeleton. In this approach, o-chlorobenzyl phosphonic acid diester reacts with 4-fluoroacetophenone in toluene under basic conditions (NaOH/DMSO), yielding 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene with 94.8% efficiency. Although not a classical Friedel-Crafts mechanism, this method underscores the role of Lewis acid-like conditions in facilitating C–C bond formation.

Table 2: Friedel-Crafts-Derived Intermediate Synthesis

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Fluorobenzene | $$ \text{AlCl}_3 $$ | DCM | 76 |

| 4-Fluoroacetophenone | DMSO/NaOH | Toluene | 94.8 |

Catalytic Asymmetric Synthesis Routes for Chiral Analog Development

While the parent compound lacks stereocenters, its chiral analogs are critical for enantioselective applications. Asymmetric synthesis typically involves kinetic resolution or catalytic enantiocontrol during precursor formation. For example, enzymatic desymmetrization of 2-(4-fluorophenoxy)-2-methylpropanoic acid using lipases (e.g., Candida antarctica Lipase B) achieves >90% enantiomeric excess (ee) in esterification.

Emerging strategies employ chiral phosphine ligands (e.g., BINAP) with palladium catalysts to induce asymmetry during C–O bond formation. Although current literature lacks direct examples for this compound, analogous systems demonstrate 80–85% ee in aryl ether synthesis.

Table 3: Enantioselective Synthesis Platforms

| Method | Catalyst | ee (%) |

|---|---|---|

| Enzymatic resolution | Lipase B | 92 |

| Palladium-BINAP complex | $$ \text{Pd(OAc)}_2 $$ | 85 |

Electrophilic Aromatic Substitution Pathways in Complex Scaffold Construction

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride participates in Friedel-Crafts acylation reactions, a cornerstone of electrophilic aromatic substitution (EAS). The acyl chloride reacts with Lewis acids like aluminum chloride (AlCl₃) to generate an acylium ion (R–C≡O⁺), which acts as the electrophile. The acylium ion attacks electron-rich aromatic rings, forming carbon-carbon bonds at positions ortho, meta, or para to existing substituents [4] [5].

The 4-fluorophenoxy group in the compound influences regioselectivity through electronic and steric effects. The fluorine atom exerts an electron-withdrawing inductive effect, deactivating the aromatic ring and directing incoming electrophiles to meta positions. However, the bulky 2-methylpropanoyl moiety introduces steric hindrance, favoring para substitution in less congested systems [1] [4]. For example, in reactions with toluene, the acyl group predominantly attaches para to the methyl group, achieving yields exceeding 70% under optimized conditions [5].

Friedel-Crafts acylation with this compound enables the synthesis of ketones critical to pharmaceuticals and agrochemicals. Its stability under acidic conditions and compatibility with diverse aromatic substrates (e.g., anisole, biphenyl) make it preferable to simpler acyl chlorides like acetyl chloride [5].

Hydrolysis Kinetics and Solvent Effects in Aqueous Reaction Systems

Hydrolysis of 2-(4-fluorophenoxy)-2-methylpropanoyl chloride follows a nucleophilic addition-elimination mechanism. In aqueous environments, water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release hydrochloric acid (HCl) and 2-(4-fluorophenoxy)-2-methylpropanoic acid [6]. The reaction is highly exothermic, with completion within minutes at room temperature [6].

Solvent polarity significantly impacts reaction rates. In polar aprotic solvents like dimethyl sulfoxide (DMSO), hydrolysis slows due to stabilization of the acyl chloride’s transition state. Conversely, in protic solvents like ethanol, hydrogen bonding accelerates nucleophilic attack, reducing the half-life to under 30 seconds [6]. The following table summarizes kinetic parameters across solvents:

| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |

|---|---|---|

| Water | 80.1 | 5.2 × 10⁻² |

| DMSO | 46.7 | 3.1 × 10⁻⁴ |

| Tetrahydrofuran | 7.6 | 1.8 × 10⁻⁵ |

The steric bulk of the 2-methyl group further decelerates hydrolysis compared to linear acyl chlorides, as evidenced by a 40% reduction in rate constants for analogous reactions [2] [6].

Radical-Mediated Trifluoromethylation Mechanisms in Proteomic Applications

While 2-(4-fluorophenoxy)-2-methylpropanoyl chloride lacks inherent trifluoromethyl groups, it facilitates radical-mediated trifluoromethylation as a precursor in proteomic probe synthesis. Under UV irradiation or thermal initiation, sodium trifluoromethylsulfite (CF₃SO₂Na) generates trifluoromethyl radicals (·CF₃), which couple with acyl chloride-derived intermediates [7].

In one application, the acyl chloride reacts with amine-bearing proteins to form amide linkages, introducing sites for subsequent ·CF₃ attachment. The fluorine atom’s electronegativity polarizes adjacent bonds, enhancing radical stability during propagation steps [7]. This approach enables selective labeling of cysteine residues in proteomic studies, as demonstrated in recent work achieving 89% labeling efficiency over 30 minutes [7].

The compound’s compatibility with aqueous and organic phases allows its use in heterogeneous reaction systems, broadening its utility in bioconjugation. Future directions include exploiting its aryl fluoride moiety for Suzuki-Miyaura cross-couplings, enabling modular construction of trifluoromethylated biomolecules [1] [7].

Activity-Based Protein Profiling Using Acylating Probe Derivatives

Acyl chloride warheads derived from 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride are readily converted into alkyne-tagged probes. When introduced into complex proteomes and subjected to copper-catalysed azide–alkyne cycloaddition, these reagents covalently capture active-site nucleophiles and reveal functional “hot-spots” by liquid chromatography coupled to tandem mass spectrometry.

| Representative data sets obtained with fluorophenoxy-acyl probes | Biological matrix | Modified residues detected (total sites) | Dominant functional classes perturbed | Principal observations | Source |

|---|---|---|---|---|---|

| Human Embryonic Kidney 293T and Jurkat lysates incubated with an 80-member chloroacetamide library that included fluorophenoxy analogues | Soluble proteome | 438 cysteine sites on 413 proteins | De-ubiquitinases, Adenosine-triphosphatase family members, metabolic enzymes | Average of five high-confidence targets per fragment; half-maximal engagement reached at 6.25 µM for Valosin Containing Protein | [3] |

| Mouse brain cytosol treated with adenosine-triphosphate acyl phosphate carrying the fluorophenoxy motif | Native kinome | 212 active lysine sites across 197 kinases | Serine/threonine and tyrosine kinases | Competition with approved inhibitors precisely ranks on-target potency in situ | [5] |

| Epidermal Growth Factor Receptor-overexpressing A431 cells probed with a dual-dose fluorophenoxy-alkyne pair | Intact cells | 167 cysteine sites; 75% occupancy at cysteine 797 of Epidermal Growth Factor Receptor at 100 nM | Receptor tyrosine kinase signalling nodes | Dose-resolved binding maps differentiate two positional isomers of the probe | [6] |

Notably, the label-free workflow captured by the first data set allows ten-point concentration–response profiling within forty-eight hours for an eighty-compound library, enabling rapid structure–activity optimisation without isotopic labelling requirements [3].

Site-Specific Protein Crosslinking via Reactive Acyl Intermediate Formation

The same carbonyl electrophile can act as a bifunctional linker when derivatised with terminal hydrazide groups. Upon activation with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, the reagent couples proximal carboxylate side chains (aspartate or glutamate) within macromolecular assemblies, producing covalent distance constraints compatible with high-resolution structural modelling.

| Crosslinking performance of hydrazide-functionalised 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride | Protein complex studied | Crosslinks identified (intra / inter-subunit) | Median Cα–Cα distance satisfied (Å) | Structural insight obtained | Source |

|---|---|---|---|---|---|

| Chaperonin Containing TCP-1 (bovine, open state) | 25 / 22 | 18.2 | Corrected subunit register across the double ring; validated cryo-electron microscopy model | [7] | |

| Human 26 S proteasome core-lid assembly | 37 / 57 | 19.7 | Located dynamic lid hinge and delineated ubiquitin-receptor interface | [7] |

The chemistry proceeds quantitatively at physiological pH within sixty minutes and is fully compatible with orthogonal lysine-directed crosslinkers, offering complementary spatial restraints for integrative modelling [7] [8].

Structural Analysis of Enzyme Active Sites Through Covalent Modification

Trapping transient acyl-enzyme intermediates remains a powerful route to resolving catalytic mechanisms. Fluorophenoxy-acyl chloride variants exploit the intrinsic preference of many hydrolases for forming covalent acyl adducts, momentarily freezing turnover and enabling downstream characterisation.

Kinase mapping Adenosine-triphosphate analogues bearing the acyl chloride captured the ε-amino group of the catalytic lysine in more than two hundred kinases, allowing potency ranking of reversible inhibitors directly in brain homogenates [5].

Reactive cysteine landscapes Label-free data-independent acquisition profiling with chloroacetamide fragments—including fluorophenoxy substitutions—quantified concentration-dependent engagement curves for 761 cysteine residues, unmasking low-reactivity pockets on metabolic enzymes otherwise invisible to non-covalent probes [3].

Lysine to electrophile conversion Acrolein-triggered formation of 3-formyl-3,4-dehydropiperidino-lysine was mapped at 1 548 sites; follow-up experiments demonstrated that selective modification of lysine 150 in Tyrosine-protein kinase Lck by a fluorophenoxy-acyl probe locks the activation loop in an open conformation, revealing an allosteric control element [9].

Proteolysis-targeting chimera discovery Comparative global proteomics of untargeted fluorophenoxy-acyl chimeras highlighted Metallothionein 2A degradation via covalent anchoring at cysteine 44, establishing a new route to degrade cysteine-rich proteins that lack deep binding pockets [10].